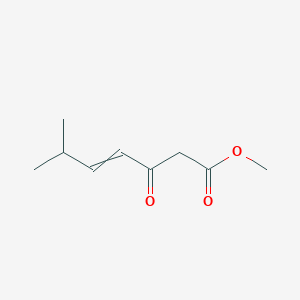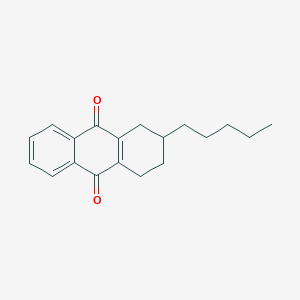
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxybenzaldehyde and butanal.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and butanal in the presence of a base such as sodium hydroxide. This forms the butylidene intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzofuran ring.
Hydroxylation: The final step involves hydroxylation at the 6 and 7 positions using a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The butylidene group can be reduced to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one involves:
Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways like the NF-κB pathway, which plays a role in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one
- 3-Butylidene-6,7-dimethoxy-4,5-dihydro-2-benzofuran-1(3H)-one
Uniqueness
3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
106533-39-5 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,13-14H,2-3,5-6H2,1H3 |
Clave InChI |
PHOTYFORNUMWJM-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C1C2=C(C(=C(CC2)O)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



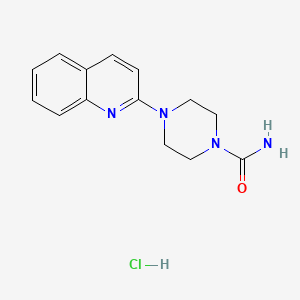
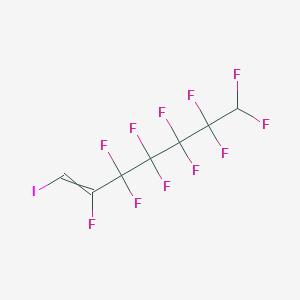
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
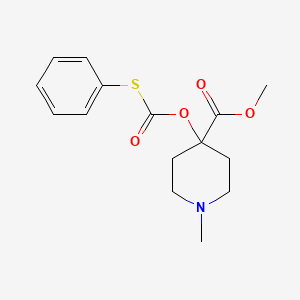
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)

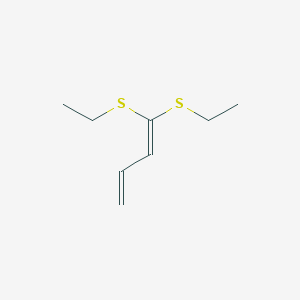
silane](/img/structure/B14329610.png)
